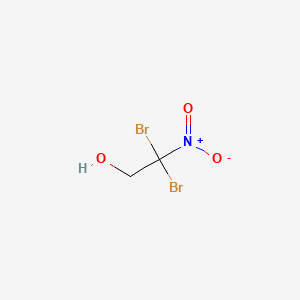

2,2-ジブロモ-2-ニトロエタノール

概要

説明

2,2-Dibromo-2-nitroethanol is a chemical compound that is part of the bromonitroalkane family. It is a reactive intermediate that can be involved in various chemical reactions and pathways. The compound is structurally related to other nitroalkanes and nitroalcohols, which are known for their diverse reactivity and applications in chemical synthesis .

Synthesis Analysis

The synthesis of compounds related to 2,2-Dibromo-2-nitroethanol can involve halogenation reactions and rearrangements. For instance, 1,2-Dibromotetrachloroethane has been used as a halogenating reagent in the Ramberg-B

科学的研究の応用

工業用殺菌剤および硫化物除去剤

2,2-ジブロモ-2-ニトロエタノールは、工業用殺菌剤および硫化物除去剤として有用です . 様々な工業環境における細菌の増殖を抑制することで、汚染を防ぎ、製品の品質を維持することができます。

水処理薬品

水処理の分野では、2,2-ジブロモ-2-ニトロエタノールは、水処理システムにおける微生物の増殖を抑制するのに有効です . バイオフィルムの蓄積を防ぎ、汚染のリスクを軽減し、水供給の安全性を確保します。

架橋剤

2,2-ジブロモ-2-ニトロエタノールは、架橋剤として作用することができます . 例えば、強膜組織の架橋を誘導することができます。これは組織を強化するプロセスであり、特定の医療処置に役立ちます。

メタン生成の阻害

2,2-ジブロモ-2-ニトロエタノールは、in vitroでのルーメン発酵中のメタン生成を阻害する能力も注目されます . これは、農業における温室効果ガスの排出量を抑制することにつながる可能性があります。

製造方法

2,2-ジブロモ-2-ニトロエタノール自体の製造方法は、重要な研究分野です . このプロセスの収率と効率を向上させることで、様々な用途におけるこの化合物の入手可能性とコストに直接的な影響を与えることができます。

分析化学

様々なサンプル中の2,2-ジブロモ-2-ニトロエタノールの含有量を測定することは、分析化学の重要な側面です . これは、ガスクロマトグラフィーなどの手法を用いて行うことができ、品質管理と規制への準拠に不可欠です。

Safety and Hazards

作用機序

Target of Action

2,2-Dibromo-2-nitroethanol is a powerful antiseptic fungicide . It is widely used across multiple industries, including industrial circulating water, industrial cooling water, electricity, and oil industry . The primary targets of 2,2-Dibromo-2-nitroethanol are the thiol-based (R-SH) amino-acids and enzymes present in the cells of microorganisms .

Mode of Action

The mode of action of 2,2-Dibromo-2-nitroethanol involves a reaction through its bromine chemistry . It inactivates thiol-based (R-SH) amino-acids and enzymes by converting their functional –SH groups to the oxidised S-S form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .

Biochemical Pathways

The biochemical pathways affected by 2,2-Dibromo-2-nitroethanol primarily involve the disruption of protein synthesis in microorganisms. By inactivating thiol-based amino acids and enzymes, 2,2-Dibromo-2-nitroethanol interferes with the normal functioning of these proteins, leading to the disruption of essential biochemical pathways . This eventually leads to cell death .

Result of Action

The molecular and cellular effects of 2,2-Dibromo-2-nitroethanol’s action result in the death of microorganisms. By disrupting the function of cell-surface components and interrupting transport across cell membranes, 2,2-Dibromo-2-nitroethanol causes irreversible damage to the cells, leading to their death .

特性

IUPAC Name |

2,2-dibromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNZAHDAULEOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073613 | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69094-18-4 | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,2-Dibromo-2-nitroethanol synthesized?

A1: 2,2-Dibromo-2-nitroethanol is formed as an intermediate in the synthesis of bromopicrin (tribromo nitromethane) from 2-nitroethanol and sodium hypobromite. [] This reaction involves multiple steps, with the rate-determining step being the removal of a proton from 2-nitroethanol. []

Q2: Does 2,2-Dibromo-2-nitroethanol have any known biological activity?

A2: While the provided research doesn't directly test the biological activity of 2,2-Dibromo-2-nitroethanol, it's mentioned as an analogue of bronopol (2-bromo-2-nitropropane-1,3-diol). [] Bronopol and its analogues are known for their antibacterial activity, including against multi-drug resistant bacteria. [] This suggests that 2,2-Dibromo-2-nitroethanol might also possess antibacterial properties, but further research is needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。